molecular formula C14H19NO5 B1375516 (R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid CAS No. 1620620-30-5

(R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid

Cat. No. B1375516
CAS RN: 1620620-30-5
M. Wt: 281.3 g/mol
InChI Key: GLJIBFIPECEVPM-LLVKDONJSA-N
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Description

The compound “®-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid” is an amino acid derivative. It has a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a phenoxy group at the 3rd position, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the Boc group is typically introduced into organic compounds using Boc-anhydride or Boc2O in the presence of a base . The deprotection of the Boc group can be achieved using mild methods such as with oxalyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would include a chiral center at the 2nd carbon atom due to the presence of four different groups attached to it: a hydrogen atom, a Boc-protected amino group, a phenoxy group, and a carboxylic acid group .


Chemical Reactions Analysis

The Boc group in this compound can undergo deprotection reactions under mild conditions using reagents like oxalyl chloride . The carboxylic acid group can participate in typical acid-base reactions, and the phenoxy group can undergo reactions typical of aromatic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As an amino acid derivative, it would likely have both polar (due to the carboxylic acid and amino groups) and nonpolar (due to the tert-butyl and phenyl groups) regions .

Scientific Research Applications

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is extensively used as a protective group for amino groups during peptide synthesis. It allows for the selective formation of peptide bonds without unwanted side reactions. The compound , containing a Boc group, could be utilized in the synthesis of complex peptides, especially those requiring sequential addition of amino acids with precise control over reaction conditions .

Hydroxy Group Protection

Similarly, the Boc group is employed to protect hydroxy groups in organic molecules during chemical reactions. This ensures that these functional groups remain unaltered while other parts of the molecule undergo necessary transformations .

Stability Under Various Conditions

The Boc group is known for its stability under basic hydrolysis conditions and catalytic reduction conditions. It is also inert against various nucleophiles. This makes compounds with Boc groups, like the one you’re interested in, suitable for reactions where such stability is crucial .

Flow Microreactor Systems

A direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems. This method is more efficient and versatile, indicating that our compound could be synthesized or used within such systems for various research applications .

Steric Congestion and Conformational Rigidity

The tert-butyl group is often used to implement steric congestion and conformational rigidity in organic and organometallic molecules. The presence of a tert-butyl group in our compound suggests potential applications in research areas where these properties are desirable .

Facile Procedure for Amino Protection

The Boc group is extensively used as an amino protecting group in organic synthesis. The compound could be involved in procedures that require a straightforward method for protecting amino groups during complex synthetic pathways .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used in biological systems, the specific effects would depend on the system in which it’s used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling any chemical compound. The Boc group, for example, can be removed using strong acids, which should be handled with care .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given its structure, it might be of interest in the field of medicinal chemistry or materials science .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJIBFIPECEVPM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((tert-butoxycarbonyl)amino)-3-phenoxypropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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